![molecular formula C12H12N4O2 B2763643 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 488096-41-9](/img/structure/B2763643.png)
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
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Description
Scientific Research Applications
Structural Studies and Synthesis
The structural analysis of compounds similar to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” reveals that these molecules often exhibit significant intermolecular interactions, such as hydrogen bonding, which contribute to their stability and potential utility in forming supramolecular assemblies. For instance, a study by Zhang et al. (2002) on a compound with a similar pyrazole and benzoic acid moiety demonstrated the presence of a one-dimensional zigzag structure facilitated by O—H⋯O hydrogen bonding, highlighting the potential of such compounds in crystal engineering and design Zhang, Li, Tao, & Zhu, 2002.
The synthesis of antipyrine derivatives, including those structurally related to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid,” has been explored to investigate their optical properties. El-Ghamaz et al. (2017) synthesized derivatives to study their absorption spectra and optical band transitions, providing insights into their potential applications in materials science, specifically in the development of optical materials and devices El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017.
Coordination Chemistry and Materials Science
In coordination chemistry, the versatility of pyrazole derivatives in forming complexes with various metals has been demonstrated. A study by Faundez-Gutierrez et al. (2014) on the synthesis and characterization of a new family of pyrazole derivatives outlined their potential as ligands in inorganic chemistry, which could be applied in the development of new materials and catalysts Faundez-Gutierrez, Macleod-Carey, Zarate, Bustos, Molins, & Schott, 2014.
Research by Baul et al. (2017) into the synthesis of butylstannoxane complexes using carboxylate ligands similar to “2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” highlighted the influence of the ligand's substitution pattern on the structure of the resulting complexes. This work provides insights into the design of metal-organic frameworks (MOFs) and coordination polymers with specific properties Baul, Dutta, Duthie, & Silva, 2017.
properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXJGQEJPHSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
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